molecular formula C11H13N3O2 B12742633 N-Methyl-3-oxo-2-(phenylhydrazono)butanamide CAS No. 137521-47-2

N-Methyl-3-oxo-2-(phenylhydrazono)butanamide

Cat. No.: B12742633
CAS No.: 137521-47-2
M. Wt: 219.24 g/mol
InChI Key: LJGJOYJMVOLJJK-LOWSQBDPSA-N
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Description

N-Methyl-3-oxo-2-(phenylhydrazono)butanamide is a hydrazone-containing derivative of 3-oxobutanamide. Its structure features a central β-ketoamide scaffold substituted with a methyl group at the N-position and a phenylhydrazono group at the C-2 position.

Properties

CAS No.

137521-47-2

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

(E)-3-hydroxy-N-methyl-2-phenyldiazenylbut-2-enamide

InChI

InChI=1S/C11H13N3O2/c1-8(15)10(11(16)12-2)14-13-9-6-4-3-5-7-9/h3-7,15H,1-2H3,(H,12,16)/b10-8+,14-13?

InChI Key

LJGJOYJMVOLJJK-LOWSQBDPSA-N

Isomeric SMILES

C/C(=C(/C(=O)NC)\N=NC1=CC=CC=C1)/O

Canonical SMILES

CC(=C(C(=O)NC)N=NC1=CC=CC=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-3-oxo-2-(phenylhydrazono)butanamide typically involves the reaction of N-methylbutanamide with phenylhydrazine under specific conditions. One common method includes the use of a catalyst and controlled temperature to facilitate the formation of the hydrazono group. The reaction is usually carried out in an organic solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-3-oxo-2-(phenylhydrazono)butanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the hydrazono group to an amine group.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-Methyl-3-oxo-2-(phenylhydrazono)butanoic acid, while reduction could produce N-Methyl-3-amino-2-(phenylhydrazono)butanamide.

Scientific Research Applications

Chemistry

N-Methyl-3-oxo-2-(phenylhydrazono)butanamide serves as a precursor in the synthesis of various heterocyclic compounds. Its ability to undergo oxidation, reduction, and substitution reactions makes it valuable for creating new chemical entities .

Biology

Research indicates that this compound exhibits potential biological activities, particularly antimicrobial and anticancer properties. Studies have shown that derivatives of phenylhydrazone compounds can inhibit the growth of various bacterial strains, including Helicobacter pylori .

Table 1: Antimicrobial Activity of Derivatives

Compound CodeInhibition Zone (mm)MIC (µg/ml)
222.33 ± 0.3337.5
321.00 ± 0.0050
419.67 ± 0.3375

Medicine

Ongoing research is exploring the therapeutic potential of this compound as an anticancer agent. Its structure allows for interactions with specific molecular targets, potentially leading to the development of novel treatments for cancer .

Industry

In industrial applications, this compound is utilized as an intermediate in chemical manufacturing processes and in the development of new materials. Its unique reactivity allows for the synthesis of specialized compounds used in various products .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of this compound derivatives against Helicobacter pylori. The results indicated significant inhibition zones, suggesting potential for therapeutic use in treating infections caused by this bacterium .

Case Study 2: Synthesis of Heterocycles

Another research project focused on synthesizing novel heterocyclic compounds using this compound as a starting material. The study reported successful formation of several derivatives with promising biological activities, highlighting its utility in drug development .

Mechanism of Action

The mechanism of action of N-Methyl-3-oxo-2-(phenylhydrazono)butanamide involves its interaction with specific molecular targets. The phenylhydrazono group can form hydrogen bonds and interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • However, the latter shows stronger PDE5 inhibition, suggesting steric or electronic preferences in enzyme binding.
  • Tautomerism: Unlike 3-oxo-N-(4-phenylbutan-2-yl)butanamide, the phenylhydrazono group enables phenylhydrazono-phenylazo tautomerism, as observed in related 2-oxo-bis(phenylhydrazono) compounds . This property may influence stability and reactivity in synthetic or biological environments.

Stability and Tautomerism

Studies on 2-oxo-bis(phenylhydrazono) compounds confirm that phenylhydrazono groups undergo tautomerism to phenylazo forms, stabilized by resonance and intramolecular hydrogen bonding . This behavior likely applies to this compound, affecting its reactivity in synthetic pathways or biological systems.

Biological Activity

N-Methyl-3-oxo-2-(phenylhydrazono)butanamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its cytotoxic properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

This compound is a hydrazone derivative characterized by the presence of a phenylhydrazone moiety attached to a butanamide backbone. The compound's structure can be represented as follows:

N Methyl 3 oxo 2 phenylhydrazono butanamide C10H12N4\text{N Methyl 3 oxo 2 phenylhydrazono butanamide}\quad \text{ C}_10\text{H}_{12}\text{N}_4\text{O }

This structure is significant as it influences the compound's biological interactions and activities.

Cytotoxic Activity

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. The compound has demonstrated significant antiproliferative activity, particularly against:

Cell Line IC50 (µM) Mechanism of Action
HepG2 (liver cancer)10.28Induction of apoptosis via caspase activation
MCF-7 (breast cancer)8.107Inhibition of cell cycle progression
A549 (lung cancer)12.5ERK1/2 pathway inhibition

These findings suggest that this compound may serve as a potential lead compound for further development in cancer therapeutics.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates caspases, which are crucial for the apoptotic pathway, leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : It has been shown to cause G1 phase arrest in cell cycles, thereby inhibiting the proliferation of cancer cells.
  • Kinase Inhibition : Inhibition of key signaling pathways such as ERK1/2 has been observed, which is vital for cell survival and proliferation.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on HepG2 Cells : A recent study reported an IC50 value of 10.28 µM against HepG2 cells, with evidence suggesting that the compound induces apoptosis through the activation of caspases 3, 8, and 9 .
  • MCF-7 Cell Line Analysis : Another investigation revealed that this compound exhibits stronger cytotoxicity than doxorubicin, a standard chemotherapy drug, suggesting its potential as a more effective therapeutic agent .
  • A549 Cell Line Response : Research indicated that treatment with this compound resulted in significant inhibition of cell growth in A549 lung carcinoma cells, highlighting its broad-spectrum anticancer activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Methyl-3-oxo-2-(phenylhydrazono)butanamide, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves (1) preparing a β-ketoamide backbone via condensation of methylamine with a β-keto ester, followed by (2) hydrazone formation using phenylhydrazine under acidic conditions (e.g., acetic acid/ethanol reflux) .
  • Critical Parameters : Temperature (>80°C) and pH control (pH 4–6) are essential to avoid side reactions like over-alkylation or decomposition. Yields range from 45–65% depending on stoichiometric ratios of reactants .

Q. How can the most stable tautomeric form of this compound be determined experimentally?

  • Approach : Use FT-IR spectroscopy to identify carbonyl (C=O) and hydrazone (N–H) vibrational modes. X-ray crystallography confirms the anti-phenylhydrazone configuration as the dominant tautomer, stabilized by intramolecular hydrogen bonding .
  • Data Interpretation : FT-IR peaks at ~1650 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (N–H stretch) indicate tautomeric equilibrium. X-ray data reveal bond lengths consistent with the anti-form (C–N: 1.35 Å; N–N: 1.38 Å) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Guidelines : (1) Use PPE (gloves, goggles, lab coat) to prevent skin/eye contact; (2) Store waste in sealed containers labeled for halogenated organic compounds; (3) Conduct reactions in fume hoods due to potential release of volatile hydrazine derivatives .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Experimental Design : Perform accelerated stability studies using HPLC to monitor degradation products. At pH < 3, the hydrazone bond hydrolyzes to form phenylhydrazine and β-ketoamide fragments. Thermal analysis (TGA/DSC) shows decomposition above 150°C .
  • Contradiction Resolution : Conflicting reports on thermal stability (e.g., 120°C vs. 150°C thresholds) arise from impurities in synthesized batches. Purify via recrystallization (ethanol/water) before testing .

Q. What mechanistic insights explain its potential bioactivity in pharmacological models?

  • Hypothesis : The hydrazone moiety enables chelation with metal ions (e.g., Fe³⁺, Cu²⁺) in enzyme active sites, while the β-ketoamide group participates in hydrogen bonding with target proteins (e.g., antimicrobial or antitumor targets) .
  • Validation : Use molecular docking simulations (AutoDock Vina) and in vitro assays (e.g., MIC for antimicrobial activity). Compare with structurally related hydrazones showing 80–90% inhibition in Mycobacterium tuberculosis models .

Q. How can contradictory spectral data (e.g., NMR shifts) between batches be resolved?

  • Troubleshooting : (1) Verify solvent effects (DMSO vs. CDCl₃ induce δH shifts up to 0.5 ppm); (2) Check for tautomeric impurities via 2D NMR (HSQC, HMBC). For example, a ¹³C NMR peak at 175 ppm (C=O) confirms purity >95% .

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